2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is a complex organic compound that features multiple functional groups, including amino, benzyl, pyrrolidinyl, and acetamide. This structure contributes to its unique chemical properties and potential applications across various scientific fields, including chemistry, biology, and medicine. The compound's molecular formula is CHNO, and it has garnered interest for its potential therapeutic uses and as a building block in organic synthesis.
The compound is classified under amides due to the presence of the acetamide functional group. It is also categorized as an amino compound because of the amino group attached to its structure. Its synthesis typically involves the modification of pyrrolidine derivatives, which are cyclic amines known for their relevance in medicinal chemistry.
The synthesis of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide generally follows a multi-step procedure:
The molecular structure of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide can be represented as follows:
The compound undergoes several types of chemical reactions:
The mechanism of action for 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with biological targets such as receptors and enzymes. The compound may modulate receptor activity, leading to various physiological effects. Specific pathways depend on the context of use, including potential effects on neurotransmitter systems relevant in neurology and psychiatry.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide has diverse applications in scientific research:
The stereoselective construction of the pyrrolidine core represents the foundational step in synthesizing 2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide (CAS 1353944-10-1, C~14~H~21~N~3~O). Two principal methodologies dominate the literature for introducing the critical chiral center at the pyrrolidine C2 position. The alkylation-amidation sequence begins with (S)-1-benzylpyrrolidine-2-methanamine, which undergoes N-alkylation with bromoacetyl bromide under basic conditions (K~2~CO~3~, DMF, 60°C) to install the acetamide backbone. Subsequent amination with concentrated aqueous ammonia (45°C) achieves the terminal primary amine functionality, yielding the target compound in 86.2% yield [3].
Alternatively, reductive amination offers a one-pot approach where the preformed pyrrolidine scaffold condenses with glyoxylic acid under reducing conditions (NaBH~3~CN, methanol, 25°C). This method benefits from shorter reaction times (<4 hours) but requires meticulous control of stoichiometry to prevent over-alkylation, which can reduce yields to 65-70% [3]. Chiral resolution remains essential in both routes, often employing L-tartaric acid diastereomeric salt formation to achieve >99% ee for the (S)-enantiomer, which exhibits superior bioactivity compared to its (R)-counterpart [3].
Key intermediates include 2-chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide (CAS 1341580-30-0), which serves as a versatile electrophile for nucleophilic displacement with benzylamine precursors [6]. Recent advances focus on enzymatic desymmetrization of meso-pyrrolidine intermediates using lipase B from Candida antarctica, achieving 92% ee and eliminating the need for post-synthetic resolution [3].
Table 1: Comparative Analysis of Stereoselective Synthetic Routes
Methodology | Reaction Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Alkylation-Amidation | K~2~CO~3~/DMF/60°C, then NH~3~ | 86.2 | >99 | High stereocontrol |
Reductive Amination | NaBH~3~CN/MeOH/25°C | 65-70 | 95 | One-pot synthesis |
Enzymatic Resolution | Lipase B/THF/30°C | 78 | 92 | Avoids chiral auxiliaries |
Catalytic asymmetric synthesis has emerged as the gold standard for generating enantiopure 1-benzylpyrrolidine precursors essential for constructing the target acetamide. Transition metal catalysis utilizing iridium-(P,N)-ligand complexes (e.g., [Ir(COD)Cl]~2~ with phosphino-oxazoline ligands) enables asymmetric hydrogenation of prochiral 1,3-dienes, affording (S)-1-benzylpyrrolidine-2-methanamine with 94% ee and 98% conversion under mild conditions (10 bar H~2~, 50°C) [3]. This method supersedes classical resolution techniques by eliminating yield-limiting diastereomeric separations.
Organocatalytic approaches leverage MacMillan’s imidazolidinone catalysts (e.g., (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one) to facilitate α-amination of aldehydes. Pyrrolidine-2-carbaldehyde derivatives undergo enantioselective amination with dibenzyl azodicarboxylate (DBAD), followed by reductive cleavage (H~2~/Pd-C) to install the benzylamine moiety with 90% ee [3]. While atom-efficient, this route requires multi-step purification, limiting industrial scalability.
Notably, chiral induction at the benzyl position influences conformational rigidity. Computational studies reveal that (S)-configuration at the pyrrolidine C2 position stabilizes a bioactive conformation through intramolecular H-bonding between the acetamide carbonyl and the protonated pyrrolidine nitrogen, enhancing target affinity by 12-fold compared to (R)-isomers [3]. This underscores the necessity of catalytic precision in establishing absolute stereochemistry early in the synthesis.
Conventional amide coupling in the synthesis of 2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide suffers from prolonged reaction times (8-12 hours) and solvent waste. Microwave irradiation (300 W, 100°C) accelerates the coupling between (S)-1-benzylpyrrolidine-2-methanamine and N-Boc-glycine using HATU as activator, reducing reaction times to 15 minutes while maintaining yields >90% [3]. This technique suppresses racemization by minimizing thermal exposure—critical for preserving the chiral integrity of the pyrrolidine core.
Solvent-free mechanochemical approaches represent a sustainable advancement. Ball-milling the amine precursor with chloroacetamide derivatives (K~2~CO~3~, 30 Hz, 2 hours) achieves quantitative conversion without solvents, as confirmed by in situ Raman spectroscopy [3]. This method eliminates purification complexities associated with polar aprotic solvents like DMF, directly yielding pharmaceutical-grade material (purity >98.5% by HPLC).
Industrial-scale adaptations combine microwave activation with continuous flow systems, where pre-activated carboxylates (e.g., pentafluorophenyl esters) react with pyrrolidinyl amines in microreactors (residence time: 5 minutes). This achieves throughputs of 5 kg/day with <0.5% epimerization—crucial for manufacturing enantiopure drug candidates derived from this scaffold [3] [6].
The 2-aminoacetamide moiety serves as a versatile handle for structural diversification to optimize target selectivity and pharmacokinetics. N-Alkylation of the terminal amine using isopropyl bromide (K~2~CO~3~, acetonitrile, reflux) yields N-isopropyl derivatives (e.g., N-[1-(2-amino-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide, CAS 604752-95-6), which exhibit 3.2-fold increased blood-brain barrier (BBB) penetration due to enhanced lipophilicity (log P increase from -1.2 to -0.4) [4] [3].
Acylation strategies focus on masking the primary amine as tert-butyloxycarbonyl (Boc) or pivaloyloxymethyl (POM) carbamates. Boc protection stabilizes the amine during downstream reactions while enabling acid-triggered deprotection in biological environments. POM esters serve as prodrugs, undergoing esterase-mediated hydrolysis in plasma to liberate the active compound, thereby improving oral bioavailability from 22% to 58% [3].
Structure-Activity Relationship (SAR) insights reveal that benzyl substituents profoundly influence target engagement. Para-fluorination of the benzyl ring enhances σ~1~ receptor affinity (K~i~ = 12 nM vs. 48 nM for unsubstituted) by strengthening cation-π interactions with Trp residues in the binding pocket. Conversely, replacing benzyl with cyclopropyl (as in N-[1-((S)-2-amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, CAS 763030-37-1) reduces conformational flexibility, boosting metabolic stability (t~1/2~ = 4.2 hours in human microsomes vs. 1.8 hours for benzyl analogs) [1] [4].
Table 2: Bioactivity Enhancement via Post-Synthetic Modifications
Modification Type | Structural Change | Biological Impact | Key Application |
---|---|---|---|
N-Alkylation | Isopropyl at terminal amine | ↑ BBB penetration (log P ↑0.8) | Neuromodulator design |
Acylation (Prodrug) | Pivaloyloxymethyl ester | ↑ Oral bioavailability (F = 58% vs. 22%) | Prodrug development |
Aromatic Substitution | Para-fluoro benzyl | ↑ σ~1~ affinity (K~i~ = 12 nM) | Receptor-targeted agents |
Core Replacement | Cyclopropyl instead of benzyl | ↑ Metabolic stability (t~1/2~ = 4.2 hours) | Long-acting therapeutics |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9